molecular formula C5H9N3S B1275692 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 4418-57-9

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275692
CAS No.: 4418-57-9
M. Wt: 143.21 g/mol
InChI Key: FNWNVPUZNJSFKL-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Biological Activities

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of triazoles, a group of heterocyclic compounds known for their broad range of biological activities. Triazoles, including 1,2,4-triazoles, have been extensively studied and are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are also explored for their potential in addressing neglected diseases and are considered essential in the discovery of new drugs due to their structural versatility and significant biological relevance (Ferreira et al., 2013), (Ohloblina, 2022).

Synthesis and Physico-Chemical Properties

The synthesis, physico-chemical properties, and applications of triazole derivatives, including 1,2,4-triazole-3-thiol compounds, are subjects of significant research interest. These compounds have been utilized in various fields such as medicine, pharmacy, engineering, metallurgy, and agriculture due to their versatile applications, including their use in optical materials, photosensitizers, antioxidants, and corrosion inhibitors. Their low toxicity makes them favorable candidates for further exploration in the development of new compounds with a wide array of applications (Parchenko, 2019).

Industrial Applications

Triazoles, including 1,2,4-triazoles, are not only important in the pharmaceutical sector but also in the industry of fine organic synthesis. They serve as the basic raw material in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The industrial use of these compounds extends to the production of analytical reagents, flotation reagents, and the manufacture of heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their broad spectrum of utility in various sectors (Nazarov et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-ethyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNVPUZNJSFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397012
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4418-57-9
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Introduction of the 4-methyl-2,4-dihydro-[1,2,4]triazol-3-one moiety is accomplished by O-alkylation of A-5 with 3-iodomethyl-5-methanesulfonyl-4-methyl-4H-[1,2,4]triazole which is prepared as depicted in SCHEME B. Condensation of ethyl hydroxy acetate and 4-methyl-3-thiosemicarbazide afforded 5-ethyl-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione (B-3) which is S-alkylated (step 2), converted to the chloromethyl compound (step 3), oxidized to the sulfone (step 4) and converted to the desired iodomethyl compound B-5b via a Finkelstein reaction (step 5).
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